molecular formula C25H27F2N3O2S B2569285 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 1005305-56-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2569285
CAS RN: 1005305-56-5
M. Wt: 471.57
InChI Key: OPZTWTMSNZSJBD-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C25H27F2N3O2S and its molecular weight is 471.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • Amino-substituted derivatives of this compound have been synthesized and evaluated for antitumor activity. These compounds showed a strong dependence of potency on the position of substitution, with certain derivatives exhibiting significantly higher potency than the unsubstituted parent compound, azonafide. For example, 7-aminoazonafide had low cardiotoxicity relative to cytotoxicity (Sami et al., 1995).
  • Another study focused on derivatives with substituents at various positions. Some of these compounds were more potent than azonafide in a panel of tumor cells. Quantitative structure-activity relationship studies revealed significant correlations between DNA binding strength and cytotoxic potency (Sami et al., 1996).

Synthesis of N-Heteroaromatic Compounds

  • A study on cyclocarbonylative Sonogashira reactions developed a protocol for the synthesis of N-containing heterocycles, including derivatives of this compound. The process involved suitable tosylamides reacting successfully with iodoarenes (Aronica et al., 2016).

Synthesis of Annulated Dihydroisoquinoline Heterocycles

  • A study investigated the coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines, leading to the synthesis of novel annulated dihydroisoquinoline heterocycles. These were analyzed for in vitro antitumor screening against various cancer cell lines (Saleh et al., 2020).

Intramolecular Substitution for Isoquinolines

  • Intramolecular substitution of sulfonamide nitrogens for vinylic fluorines in a 6-endo-trig fashion was utilized to create 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives. This method is relevant for the structural modification of compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,4-difluorobenzenesulfonamide (Ichikawa et al., 2006).

Interaction with Carbonic Anhydrase

  • Isoquinolinesulfonamides, including derivatives of the compound , have been studied for their inhibition of human carbonic anhydrases, displaying selectivity toward specific isozymes. The crystal structure of one such inhibitor in complex with carbonic anhydrase provided insights for the design of selective inhibitors (Mader et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N3O2S/c1-29(2)22-10-7-19(8-11-22)24(30-14-13-18-5-3-4-6-20(18)17-30)16-28-33(31,32)25-12-9-21(26)15-23(25)27/h3-12,15,24,28H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZTWTMSNZSJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,4-difluorobenzenesulfonamide

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